2-Amino-3-(4-methyl-1H-pyrazol-1-yl)pyrazine
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Overview
Description
2-Amino-3-(4-methyl-1H-pyrazol-1-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with an amino group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-methyl-1H-pyrazol-1-yl)pyrazine typically involves the reaction of 2,3-dichloropyrazine with 4-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at the 2-position of the pyrazine ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-methyl-1H-pyrazol-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound with hydrogenated pyrazine or pyrazole rings.
Substitution: Substituted derivatives with different functional groups replacing the amino or pyrazolyl groups.
Scientific Research Applications
2-Amino-3-(4-methyl-1H-pyrazol-1-yl)pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic applications.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-methyl-1H-pyrazol-1-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-pyrazol-1-yl)pyrazine: Lacks the methyl group on the pyrazole ring.
2-Amino-3-(4-chloro-1H-pyrazol-1-yl)pyrazine: Contains a chloro substituent instead of a methyl group.
2-Amino-3-(4-phenyl-1H-pyrazol-1-yl)pyrazine: Features a phenyl group on the pyrazole ring.
Uniqueness
2-Amino-3-(4-methyl-1H-pyrazol-1-yl)pyrazine is unique due to the presence of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall properties.
Properties
Molecular Formula |
C8H9N5 |
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Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-(4-methylpyrazol-1-yl)pyrazin-2-amine |
InChI |
InChI=1S/C8H9N5/c1-6-4-12-13(5-6)8-7(9)10-2-3-11-8/h2-5H,1H3,(H2,9,10) |
InChI Key |
OTXYZNLZDIXTLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=CN=C2N |
Origin of Product |
United States |
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